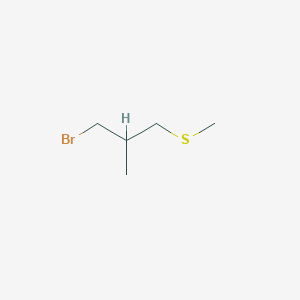
2-Chloro-1-(chloromethyl)-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(chloromethyl)-3-nitrobenzene is an organic compound with the molecular formula C7H5Cl2NO2. It is a chlorinated nitrobenzene derivative, which is used as an intermediate in the synthesis of various chemical products. This compound is characterized by the presence of a nitro group (-NO2) and two chlorine atoms attached to a benzene ring, making it a versatile building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(chloromethyl)-3-nitrobenzene typically involves the nitration of 2-chlorotoluene followed by chlorination. The nitration process introduces a nitro group into the aromatic ring, while the subsequent chlorination step adds a chlorine atom to the methyl group. The reaction conditions for these steps are as follows:
Nitration: 2-Chlorotoluene is treated with a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) at a controlled temperature to introduce the nitro group at the meta position relative to the chlorine atom.
Chlorination: The resulting 2-chloro-3-nitrotoluene is then subjected to chlorination using chlorine gas (Cl2) in the presence of a catalyst such as ferric chloride (FeCl3) to replace the methyl hydrogen with a chlorine atom, forming this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. Safety measures are also implemented to handle the hazardous chemicals involved in the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(chloromethyl)-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride (SnCl2) in hydrochloric acid.
Oxidation: The compound can undergo oxidation reactions to form various oxidized products, depending on the oxidizing agents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in an appropriate solvent (e.g., methanol or ethanol).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives such as 2-chloro-1-(alkoxymethyl)-3-nitrobenzene or 2-chloro-1-(thiomethyl)-3-nitrobenzene can be formed.
Amino Derivatives: Reduction of the nitro group yields 2-chloro-1-(chloromethyl)-3-aminobenzene.
Oxidized Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-1-(chloromethyl)-3-nitrobenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the study of biochemical pathways and as a precursor for the synthesis of biologically active molecules.
Medicine: It serves as a building block for the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(chloromethyl)-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1-(chloromethyl)-4-nitrobenzene
- 2-Chloro-1-(chloromethyl)-5-nitrobenzene
- 2-Chloro-1-(chloromethyl)-6-nitrobenzene
Uniqueness
2-Chloro-1-(chloromethyl)-3-nitrobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. The position of the nitro group relative to the chloromethyl group influences the compound’s reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of specialized chemical products with tailored properties.
Propiedades
Número CAS |
108772-93-6 |
|---|---|
Fórmula molecular |
C7H5Cl2NO2 |
Peso molecular |
206.02 g/mol |
Nombre IUPAC |
2-chloro-1-(chloromethyl)-3-nitrobenzene |
InChI |
InChI=1S/C7H5Cl2NO2/c8-4-5-2-1-3-6(7(5)9)10(11)12/h1-3H,4H2 |
Clave InChI |
ZQJZFYFOZXMOCZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13540685.png)



![Methyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)glycinate](/img/structure/B13540705.png)
![6,6,8-Trioxo-6$l^{6}-thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13540710.png)
![4-[(Dimethylphosphoryl)methyl]piperidine](/img/structure/B13540725.png)


![5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid](/img/structure/B13540754.png)




